molecular formula C9H14Cl2N2 B2707637 2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride CAS No. 2460756-66-3

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride

Cat. No.: B2707637
CAS No.: 2460756-66-3
M. Wt: 221.13
InChI Key: CHBCNTUJXXUELP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of indane, a bicyclic hydrocarbon, and contains a hydrazine functional group

Scientific Research Applications

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, skin sensitization, and serious eye irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If skin irritation or rash occurs, get medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride typically involves the reaction of indanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, amine derivatives, and various substituted indane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride is unique due to its specific structural features and the presence of the hydrazine functional group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-11-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCNTUJXXUELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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